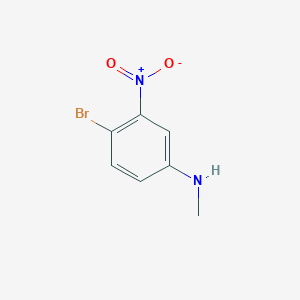

4-bromo-N-methyl-3-nitroaniline

Description

Contextual Significance in Aromatic Chemistry and Synthetic Intermediates

Aromatic amines, such as aniline (B41778) and its derivatives, are fundamental building blocks in organic synthesis. google.comwikipedia.org Their versatility makes them crucial intermediates in the production of a wide array of commercial products, including dyes, pharmaceuticals, and polymers. wikipedia.orgchemimpex.com The introduction of various functional groups onto the aniline scaffold allows for the fine-tuning of the molecule's electronic and steric properties, thereby influencing its reactivity and potential applications.

4-Bromo-N-methyl-3-nitroaniline belongs to the class of substituted anilines, which are compounds where the basic aniline structure has been modified. The presence of a bromine atom, a nitro group, and an N-methyl group on the benzene (B151609) ring imparts a unique combination of electronic effects and reactivity patterns. These features make it a valuable intermediate for the synthesis of more complex molecules. The study of such polysubstituted aromatic compounds is essential for advancing the field of synthetic organic chemistry and for the development of novel materials and therapeutic agents.

Unique Structural Features and Their Research Implications

The structure of this compound is characterized by the specific arrangement of its substituents on the benzene ring. This arrangement has profound implications for its chemical behavior and research applications.

Amino Group (-NHCH₃): The N-methyl group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. byjus.com Compared to a primary amine (-NH₂), the N-methyl group provides a slightly greater activating effect.

Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position relative to itself. nih.gov

Bromo Group (-Br): As a halogen, bromine is an ortho-, para-directing deactivator for electrophilic aromatic substitution. wikipedia.org

The interplay of these functional groups creates a complex reactivity profile. The amino group's activating and ortho-, para-directing influence is in competition with the deactivating and meta-directing effect of the nitro group, and the deactivating but ortho-, para-directing nature of the bromine atom. This intricate electronic environment makes this compound a fascinating subject for studying regioselectivity in chemical reactions.

The presence of these specific functional groups also suggests potential applications. For instance, nitroaromatic compounds are known to have biological activities and are used in the synthesis of dyes. chemimpex.comnih.gov The bromine atom offers a site for further functionalization through reactions like cross-coupling, expanding its synthetic utility.

Interactive Data Table: Properties of a Related Compound

| Property | Value for 4-Bromo-3-nitroaniline (B1268468) | Source |

| Molecular Formula | C₆H₅BrN₂O₂ | nist.gov |

| Molecular Weight | 217.02 g/mol | nist.gov |

| CAS Number | 53324-38-2 | nist.gov |

| Appearance | Yellow Solid | wikipedia.org |

| Melting Point | 114 °C | wikipedia.org |

| IUPAC Name | 4-bromo-3-nitroaniline | nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7BrN2O2 |

|---|---|

Molecular Weight |

231.05 g/mol |

IUPAC Name |

4-bromo-N-methyl-3-nitroaniline |

InChI |

InChI=1S/C7H7BrN2O2/c1-9-5-2-3-6(8)7(4-5)10(11)12/h2-4,9H,1H3 |

InChI Key |

BAKOIRMUBHHCTJ-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC(=C(C=C1)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Bromo N Methyl 3 Nitroaniline

Multi-Step Synthesis Pathways: A Detailed Examination

The creation of 4-bromo-N-methyl-3-nitroaniline typically involves a sequence of reactions where the order of functional group introduction is critical to achieving the desired isomer. The process generally includes nitration, bromination, and N-methylation of an aniline-based precursor.

Strategic Nitration of Aniline (B41778) Precursors

The initial step in the synthesis often involves the nitration of an aniline derivative. The directing effects of the substituents on the aromatic ring are a key consideration in this electrophilic aromatic substitution reaction. For instance, starting with an acetanilide, the acetamido group (-NHCOCH3) directs the incoming nitro group primarily to the para position. magritek.com This strategy is employed to ensure the correct positioning of the nitro group relative to the amino group.

A common method for the nitration of aniline precursors like p-toluidine (B81030) involves dissolving the precursor in concentrated sulfuric acid and then adding a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at a controlled low temperature (e.g., 0°C). prepchem.com This careful temperature management is crucial to prevent over-nitration and side product formation. Another approach utilizes urea (B33335) nitrate (B79036) in the presence of sulfuric acid at temperatures between 0-10°C. chemicalbook.com

Following the nitration of the protected aniline, the protecting group can be removed to yield the nitroaniline intermediate.

Regioselective Bromination Techniques

The introduction of a bromine atom at a specific position on the aniline ring, known as regioselective bromination, is a critical step. The choice of brominating agent and reaction conditions can significantly influence the position of bromination. For anilines with an electron-withdrawing group, such as a nitro group, the regioselectivity can be challenging.

N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of aromatic compounds. mdpi.comlookchem.com The polarity of the solvent has been shown to have a marked effect on the regioselectivity of the bromination of meta-substituted anilines using NBS. lookchem.com By carefully selecting the reaction medium, the desired bromo-substituted isomer can be favored.

Another practical method for the regioselective bromination of anilines is copper-catalyzed oxidative bromination. sci-hub.se This technique uses readily available sodium bromide (NaBr) and sodium persulfate (Na2S2O8) in the presence of a catalytic amount of copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O). sci-hub.se This approach is considered more atom-economical and environmentally friendly compared to methods using stoichiometric amounts of bromine.

For precursors like 4-nitrotoluene, bromination can be achieved using bromine in the presence of iron, followed by reduction of the nitro group. google.com

N-Methylation Strategies for Aniline Derivatives

The final key transformation is the N-methylation of the aniline derivative to introduce the methyl group onto the nitrogen atom. Various methods exist for the N-methylation of anilines and their derivatives.

One approach involves the direct reductive N-methylation of nitro compounds, which avoids the pre-synthesis of the amine. researchgate.netnih.gov This can be more efficient by reducing the number of separation and purification steps. nih.gov Methanol is often used as a cost-effective and environmentally friendly C1 source for N-methylation reactions. researchgate.net

Heterogeneous catalysts, such as those based on nickel, have been developed for the selective mono-N-methylation of amines using methanol. rsc.org Another strategy involves the formylation of the aniline derivative followed by methylation. For example, p-nitroaniline can be reacted with formic acid to produce N-formyl p-nitroaniline. This intermediate is then treated with a methylating agent like methyl iodide (CH3I) in the presence of a base such as potassium tert-butoxide. The formyl group is subsequently reduced to a methyl group. google.com

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include temperature, reaction time, solvent, and the stoichiometry of reagents.

For instance, in the nitration of p-toluidine, maintaining the temperature at 0°C is critical for achieving a good yield of 65-70%. prepchem.com In bromination reactions using NBS, the choice of solvent can dramatically alter the ratio of isomers formed. lookchem.com

In copper-catalyzed bromination, the amounts of NaBr and Na2S2O8 are optimized to maximize the yield of the desired monobrominated product while minimizing the formation of dibrominated byproducts. sci-hub.se Similarly, in N-methylation reactions, the choice of catalyst and the reaction conditions (temperature, pressure, and time) are adjusted to achieve high selectivity for the desired N-methylated product. rsc.org

The table below summarizes the impact of varying conditions on the synthesis of related compounds, illustrating the principles of optimization.

| Reaction Step | Precursor | Reagents | Conditions | Key Optimization Factor |

| Nitration | p-Toluidine | Nitric acid, Sulfuric acid | 0°C | Temperature control to prevent side reactions. prepchem.com |

| Bromination | 2-Nitroaniline | NaBr, Na2S2O8, CuSO4·5H2O | 7°C to 25°C | Stoichiometry of brominating agents to control mono- vs. di-bromination. sci-hub.se |

| N-methylation | Aniline | Methanol, Ni/ZnAlOx catalyst | 160°C, 1 MPa N2 | Catalyst selection and presence of a base for selectivity. rsc.org |

Industrial Synthesis Scalability and Purity Considerations

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges. These include ensuring consistent product quality, managing reaction exotherms, handling hazardous materials safely, and minimizing environmental impact.

For industrial production, robust and scalable processes are essential. The use of catalytic methods, such as the copper-catalyzed bromination, is advantageous due to the reduced waste and lower cost of reagents. sci-hub.se Continuous flow processes are also being explored as a means to improve safety and efficiency in the production of fine chemicals.

Purity is a critical aspect of industrial synthesis. The final product must often meet stringent specifications, with purities of ≥99% being common. carlroth.comcarlroth.com Achieving this level of purity typically requires one or more purification steps, such as recrystallization or chromatography, after the final synthetic step. For example, after nitration, the crude product is often recrystallized from a solvent like ethanol (B145695) to remove impurities. prepchem.com

The choice of synthetic route can also impact purity. A well-designed multi-step synthesis will minimize the formation of isomers and other byproducts that can be difficult to separate from the final product. libretexts.org

Investigating the Chemical Reactivity and Transformation Pathways of 4 Bromo N Methyl 3 Nitroaniline

Mechanistic Studies of Nitro Group Reduction

The reduction of the nitro group on the 4-bromo-N-methyl-3-nitroaniline ring to a primary amine is a fundamental transformation, yielding 4-bromo-N¹-methylbenzene-1,2-diamine. sigmaaldrich.com This reaction can be accomplished through several established methods, including catalytic hydrogenation and the use of metal reagents, with careful consideration required to maintain the integrity of the bromine substituent.

Catalytic Hydrogenation Pathways

Catalytic hydrogenation is a widely employed method for the reduction of aromatic nitro compounds. wikipedia.org For substrates like this compound, common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. google.com The reaction proceeds by the adsorption of the nitro compound onto the catalyst surface, followed by the addition of hydrogen, which is supplied as H₂ gas. This process typically occurs in a stepwise manner, potentially involving nitroso and hydroxylamine (B1172632) intermediates before the final amine is formed. nih.gov

A critical consideration in the hydrogenation of halogenated nitroaromatics is the potential for hydrodehalogenation, where the carbon-halogen bond is cleaved. The choice of catalyst, solvent, and reaction conditions is crucial to ensure chemoselectivity. For instance, certain palladium catalysts can be prone to causing debromination, while platinum or nickel catalysts might offer better selectivity under specific conditions. google.com The addition of catalyst modifiers or using specific solvent systems, such as ethanol (B145695) or isopropanol, can help suppress this unwanted side reaction. uctm.edu Bimetallic nanoparticles, such as copper/nickel alloys, have also shown high catalytic activity and selectivity in the hydrogenation of substituted nitroanilines. rsc.org

Reductive Transformations with Metal Reagents

The reduction of the nitro group can also be effectively achieved using stoichiometric or catalytic amounts of metal reagents in acidic or neutral media. This method is often preferred for its high chemoselectivity, particularly its tolerance for halide substituents.

Iron (Fe): The use of iron powder in the presence of an acid, such as hydrochloric acid (HCl) or acetic acid, is a classic and robust method for nitro group reduction. researchgate.netcommonorganicchemistry.com This "Béchamp reduction" is known for its excellent tolerance of a variety of functional groups, including aromatic halides. wikipedia.orgresearchgate.net The reaction mechanism involves the single-electron transfer from iron to the nitro group, which is protonated in the acidic medium. This process is repeated until the amine is formed. The use of activated iron powder can lead to high yields of the corresponding aniline (B41778) derivative. researchgate.netacs.org

Tin(II) Chloride (SnCl₂): Stannous chloride in concentrated hydrochloric acid is another highly effective reagent for the chemoselective reduction of aromatic nitro groups. semanticscholar.orgosti.gov This method is particularly useful when other reducible functional groups are present, as it generally does not affect halogens, esters, or benzyl (B1604629) groups. semanticscholar.org The reaction of 4-benzyloxy-3-chloronitrobenzene (B1267270) with SnCl₂ dihydrate in ethanol and concentrated HCl, for instance, provides the corresponding aniline in excellent yield without cleavage of the chlorine or benzyl ether. semanticscholar.org A similar high-yield, chemoselective outcome would be expected for the reduction of this compound.

The following table summarizes typical conditions for these reduction methods.

| Reagent/Catalyst | Solvent(s) | Conditions | Product | Selectivity Notes |

| H₂/Pd/C | Ethanol, Methanol | Room temp. to moderate heat, H₂ pressure | 4-bromo-N¹-methylbenzene-1,2-diamine | Risk of hydrodebromination. google.com |

| Fe/HCl or Fe/AcOH | Ethanol, Water, Acetic Acid | Reflux | 4-bromo-N¹-methylbenzene-1,2-diamine | High chemoselectivity, tolerates halides. researchgate.netorganic-chemistry.org |

| SnCl₂·2H₂O/HCl | Ethanol | Reflux | 4-bromo-N¹-methylbenzene-1,2-diamine | Excellent chemoselectivity, tolerates halides and other sensitive groups. semanticscholar.org |

Nucleophilic Aromatic Substitution at the Bromine Center

The electron-withdrawing nitro group positioned ortho to the bromine atom significantly activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SₙAr). This activation facilitates the displacement of the bromide ion by a variety of nucleophiles.

Introduction of Diverse Nucleophiles

The SₙAr reaction allows for the introduction of a wide array of functional groups at the C4 position. Common nucleophiles that can be employed include:

Alkoxides (e.g., CH₃O⁻, C₂H₅O⁻): Reaction with sodium or potassium alkoxides in an alcoholic solvent or a polar aprotic solvent like DMF or DMSO would yield the corresponding 4-alkoxy-N-methyl-3-nitroaniline.

Amines (e.g., piperidine, morpholine): Heating with primary or secondary amines, often in a polar solvent, leads to the formation of N,N-disubstituted-N'-methyl-2-nitro-1,4-benzenediamines. Studies on the reaction of 3-bromo-4-nitropyridine (B1272033) with amines demonstrate that such substitutions are feasible, though the possibility of side reactions like nitro-group migration exists under certain conditions. clockss.org

Thiols (e.g., R-S⁻): Thiolates are potent nucleophiles in SₙAr reactions and would produce 4-(alkylthio)-N-methyl-3-nitroanilines.

The general mechanism proceeds via a two-step addition-elimination pathway. The nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the oxygen atoms of the ortho-nitro group, which provides substantial stabilization. In the second, typically fast, step, the bromide ion is expelled, and the aromaticity of the ring is restored.

Influence of Substituents on Substitution Kinetics and Regioselectivity

The rate and outcome of the SₙAr reaction are heavily influenced by the existing substituents on the aromatic ring.

Nitro Group: The primary activating group is the nitro substituent. Its strong electron-withdrawing nature (both by induction and resonance) lowers the electron density of the aromatic ring, making it more susceptible to nucleophilic attack. Crucially, its position ortho to the bromine leaving group allows for direct resonance stabilization of the negative charge in the Meisenheimer intermediate. If the nitro group were positioned meta to the bromine, this direct stabilization would not be possible, and the reaction rate would be significantly slower.

Regioselectivity: The substitution occurs exclusively at the carbon atom attached to the bromine. The other positions on the ring are not activated towards nucleophilic attack in the same manner. The strong C-F, C-O, or C-N bonds of the other substituents are not suitable leaving groups under these conditions.

The following table illustrates the expected products from SₙAr reactions with different nucleophiles.

| Nucleophile | Reagent Example | Expected Product |

| Methoxide | Sodium Methoxide (NaOCH₃) | 4-methoxy-N-methyl-3-nitroaniline |

| Amine | Piperidine | N-methyl-4-(piperidin-1-yl)-3-nitroaniline |

| Thiolate | Sodium thiophenoxide (NaSPh) | N-methyl-4-(phenylthio)-3-nitroaniline |

Oxidative Transformations of the N-Methyl Group

The N-methyl group of this compound is susceptible to oxidation, which can lead to either N-demethylation to form the corresponding primary amine or oxidation to an N-formyl derivative.

These transformations typically involve oxidative pathways that generate a reactive intermediate at the methyl group. Studies on the metabolism of substituted N-methylanilines indicate that such reactions occur via enzymatic processes, often involving cytochrome P-450 isozymes, which catalyze N-demethylation. nih.gov These enzymatic reactions proceed through an oxidative mechanism where a C-H bond on the methyl group is hydroxylated, leading to an unstable hemiaminal intermediate that subsequently collapses to yield the demethylated amine and formaldehyde.

In a laboratory setting, chemical N-demethylation can be achieved using various oxidative systems. Manganese-based catalysts, for example, have been shown to facilitate the oxidative demethylation of N,N-dimethylanilines. mdpi.com The mechanism is proposed to involve an electrophilic metal-based oxidant. The reaction can yield both the demethylated product (N-methylaniline) and the N-formylated product (N-methylformanilide). mdpi.com The presence of electron-withdrawing groups on the aromatic ring, such as a nitro group, can influence the reaction yields and selectivity. mdpi.com

Another potential transformation is the direct oxidation of the N-methyl group to a formyl group, yielding N-(4-bromo-3-nitrophenyl)formamide. While specific reagents for this direct transformation on this substrate are not widely documented, the formation of N-formyl compounds from N-methyl amines is a known reaction pathway in organic synthesis, often achievable through controlled oxidation. acs.org For example, the synthesis of N-(4-Bromophenyl)formamide is a known process, highlighting the stability and accessibility of such formamide (B127407) structures.

The table below outlines potential oxidative transformations.

| Transformation | Potential Reagent/System | Product |

| N-Demethylation | Manganese Catalysts (e.g., Mn(ClO₄)₂)/Oxidant | 4-bromo-3-nitroaniline (B1268468) |

| N-Formylation | Controlled Oxidation | N-(4-bromo-3-nitrophenyl)formamide |

Reactivity Profiling and Incompatibility Studies in Complex Reaction Environments

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: the N-methylamino group, the nitro group, and the bromine atom, all attached to a benzene (B151609) ring. The electron-donating N-methylamino group and the electron-withdrawing nitro group, along with the halogen, create a unique electronic environment that influences the molecule's reactivity in various chemical transformations. This section details the reactivity profile and potential incompatibilities of this compound in complex reaction environments, based on established principles of organic chemistry and data from related substituted anilines.

The N-methylamino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. byjus.comallen.in Conversely, the nitro group is a strong deactivating group and a meta-director. byjus.com The presence of both on the same ring leads to complex reactivity patterns. Aromatic amines are known to be weak bases. wikipedia.org The basicity of substituted anilines is influenced by the electronic nature of the substituents on the aromatic ring. qorganica.comdoubtnut.com Electron-donating groups tend to increase basicity, while electron-withdrawing groups decrease it. doubtnut.com

Reactivity with Common Reagents

The reactivity of this compound with various classes of reagents is summarized in the following table. This information is critical for designing synthetic routes and for understanding the compound's stability in different chemical environments.

| Reagent Class | Expected Reactivity | Potential Products |

| Acids (Strong) | Forms anilinium salts at the N-methylamino group. wikipedia.orgqorganica.com | 4-bromo-3-nitro-N-methylanilinium salts |

| Bases (Strong) | Generally stable, but strong bases might interact with the N-H proton. | Deprotonated species (under very strong basic conditions) |

| Oxidizing Agents | The N-methylamino group is susceptible to oxidation. wikipedia.orgnih.govnih.gov The reaction can be vigorous. calpaclab.comkent.edu | N-oxides, nitroso compounds, or polymeric materials. |

| Reducing Agents | The nitro group is readily reduced to an amino group. commonorganicchemistry.comnumberanalytics.comwikipedia.org | 4-bromo-N1-methylbenzene-1,3-diamine |

| Electrophiles | The N-methylamino group directs electrophiles to the ortho and para positions. However, the strong deactivating effect of the nitro group and steric hindrance will influence the regioselectivity. byjus.comallen.inbyjus.com | Halogenated, nitrated, or sulfonated derivatives. |

| Nucleophiles | The bromine atom can be susceptible to nucleophilic aromatic substitution, activated by the ortho-nitro group. | Substitution of the bromine atom by the nucleophile. |

Incompatibility Profile

Understanding the incompatibility of this compound with other chemicals is crucial for safe handling and for preventing undesired side reactions in complex mixtures. Organic nitro compounds are known to be incompatible with strong oxidizing and reducing agents, which can lead to vigorous or explosive reactions. calpaclab.com Aromatic amines are also incompatible with strong oxidizing agents. kent.edu

| Incompatible Reagent Class | Nature of Hazard / Undesired Reaction |

| Strong Oxidizing Agents | Vigorous to explosive reaction. calpaclab.comkent.edu Oxidation of the amino group can lead to decomposition and formation of hazardous byproducts. wikipedia.org |

| Strong Reducing Agents | Exothermic reaction due to the reduction of the nitro group. calpaclab.comcommonorganicchemistry.com |

| Strong Acids | Exothermic salt formation. wikipedia.org In nitrating conditions (e.g., mixed acid), further nitration can occur, but protonation of the amine forms a meta-directing anilinium ion, leading to a mixture of products. byjus.comchemistrysteps.com |

| Acid Chlorides and Anhydrides | Acylation of the N-methylamino group. wikipedia.org |

| Diazotizing Agents (e.g., Nitrous Acid) | Secondary amines like N-methylaniline form N-nitrosoamines. wikipedia.org |

Detailed Research Findings

Basicity: The N-methylamino group imparts basic properties to the molecule, allowing it to form salts with strong acids. wikipedia.org However, the presence of the electron-withdrawing nitro group and the bromine atom is expected to decrease the basicity compared to aniline or N-methylaniline. qorganica.comdoubtnut.com The pKb value of aniline is 9.4, and the presence of a nitro group in the para position increases the pKb to 13.0, indicating a significant decrease in basicity. qorganica.com

Electrophilic Substitution: The N-methylamino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to it. byjus.com However, in this compound, the position para to the N-methylamino group is occupied by the bromine atom. The positions ortho to the N-methylamino group are position 2 and 6. Position 2 is sterically hindered by the adjacent nitro group, and position 6 is also somewhat hindered. The nitro group strongly deactivates the ring towards electrophilic substitution. Therefore, electrophilic substitution reactions are expected to be sluggish and may require forcing conditions.

Nucleophilic Aromatic Substitution: The bromine atom at position 4 is activated towards nucleophilic aromatic substitution by the ortho-nitro group. This makes it a potential site for reaction with strong nucleophiles.

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using a variety of reducing agents, such as catalytic hydrogenation (e.g., H2/Pd/C, Raney Nickel) or chemical reducing agents like sodium sulfide (B99878) (Na2S). commonorganicchemistry.comwikipedia.org The use of Raney Nickel can be advantageous when trying to avoid dehalogenation. commonorganicchemistry.com Using Na2S can sometimes allow for the selective reduction of one nitro group in the presence of others. commonorganicchemistry.com

Oxidation: The N-methylamino group is susceptible to oxidation by various oxidizing agents. wikipedia.org The oxidation of aromatic amines can lead to the formation of a variety of products, including N-oxides and polymeric materials, and can be a route to decomposition. nih.govnih.gov

N-Nitrosoamine Formation: As a secondary amine, this compound is expected to react with nitrous acid (formed from sodium nitrite (B80452) and a strong acid) to yield an N-nitrosoamine derivative. wikipedia.org

Comprehensive Spectroscopic and Structural Elucidation of 4 Bromo N Methyl 3 Nitroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Assignment and Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy reveals the number of different types of protons and their neighboring environments within a molecule. For 4-bromo-N-methyl-3-nitroaniline, the ¹H NMR spectrum provides key insights into the substitution pattern on the aromatic ring and the nature of the methyl and amine protons.

In a typical ¹H NMR spectrum of a related compound, 4-methyl-3-nitroaniline (B15663), recorded in dimethyl sulfoxide (B87167) (DMSO), distinct signals are observed. rsc.org A singlet at 2.31 ppm corresponds to the three protons of the methyl group. rsc.org The aromatic protons appear as a doublet at 7.15 ppm (J = 2.4 Hz), a doublet at 7.09 ppm (J = 8.3 Hz), and a doublet of doublets at 6.80 ppm (J = 8.2, 2.4 Hz), each integrating to one proton. rsc.org A broad singlet at 5.55 ppm is attributed to the two protons of the amine group. rsc.org While this data is for a closely related structure, it provides a strong basis for interpreting the spectrum of this compound.

Table 1: ¹H NMR Spectral Data for a Related Compound (4-Methyl-3-nitroaniline) in DMSO

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.15 | d (J = 2.4 Hz) | 1H | Aromatic CH |

| 7.09 | d (J = 8.3 Hz) | 1H | Aromatic CH |

| 6.80 | dd (J = 8.2, 2.4 Hz) | 1H | Aromatic CH |

| 5.55 | s | 2H | NH₂ |

| 2.31 | s | 3H | CH₃ |

Data sourced from a study on 4-methyl-3-nitroaniline, which serves as a reference for the expected proton environments. rsc.org

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal, allowing for the characterization of the carbon framework.

For the related compound, 4-methyl-3-nitroaniline, the ¹³C NMR spectrum in DMSO shows signals at δ 149.26, 147.96, 133.07, 119.02, 118.58, 108.21, and 18.78. rsc.org The signal at 18.78 ppm is characteristic of the methyl carbon. rsc.org The remaining signals in the aromatic region (108-150 ppm) correspond to the six carbons of the benzene (B151609) ring, with their specific chemical shifts influenced by the attached bromo, methylamino, and nitro groups.

Table 2: ¹³C NMR Spectral Data for a Related Compound (4-Methyl-3-nitroaniline) in DMSO

| Chemical Shift (δ) ppm | Assignment |

| 149.26 | Aromatic C |

| 147.96 | Aromatic C |

| 133.07 | Aromatic C |

| 119.02 | Aromatic C |

| 118.58 | Aromatic C |

| 108.21 | Aromatic C |

| 18.78 | CH₃ |

Data sourced from a study on 4-methyl-3-nitroaniline, providing a reference for the carbon framework. rsc.org

Mass Spectrometry (MS) for Molecular Weight Verification and Isotopic Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition through the analysis of isotopic patterns.

The molecular formula of this compound is C₇H₇BrN₂O₂. The presence of bromine is particularly significant in the mass spectrum due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, where the two peaks are of roughly equal intensity and separated by two mass units. This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

For the related compound 4-bromo-3-nitroaniline (B1268468), the molecular weight is 217.02 g/mol . nih.gov The mass spectrum of this compound would exhibit a prominent molecular ion peak (or fragment peaks) showing the characteristic isotopic signature of bromine.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, N-O (nitro group), C-N, and C-Br bonds.

N-H Stretching: A peak in the region of 3300-3500 cm⁻¹ would indicate the N-H stretch of the secondary amine.

C-H Stretching: Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed around 2850-2960 cm⁻¹.

N-O Stretching (Nitro Group): The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch typically between 1500-1560 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration for aromatic amines typically appears in the 1250-1360 cm⁻¹ range.

C-Br Stretching: The C-Br stretching vibration is expected in the fingerprint region, typically between 500-600 cm⁻¹.

For the similar compound 4-bromo-3-nitroaniline, IR spectral data has been recorded using both KBr and ATR techniques, confirming the presence of the key functional groups. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Band Gap Determination

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The presence of the chromophoric nitro group and the auxochromic amino and bromo groups attached to the benzene ring influences the position and intensity of these absorption bands. A study on a structurally related compound, N-[(E)-(4-bromophenyl)methylidene]-4-nitroaniline, investigated its electronic transitions using UV-Vis spectrophotometry. researchgate.netresearchgate.net The analysis of such spectra allows for the determination of the absorption maxima (λmax), which can be used to calculate the optical band gap of the material.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

A single-crystal X-ray diffraction study of this compound would reveal its crystal system, space group, and unit cell dimensions. The analysis would also elucidate the planarity of the benzene ring and the orientation of the substituent groups. Furthermore, it would identify and characterize any intermolecular hydrogen bonds, such as those involving the amine hydrogen and the oxygen atoms of the nitro group, which play a crucial role in stabilizing the crystal packing. A study on a different chromene derivative highlighted how intermolecular hydrogen bonds contribute to crystal packing stability. researchgate.net

Elemental Analysis for Stoichiometry Verification

Elemental analysis is a fundamental technique in chemistry used to determine the elemental composition of a compound. This analysis is crucial for verifying the empirical and molecular formula of a newly synthesized or purified substance, ensuring its stoichiometric integrity. The process typically involves high-temperature combustion of a sample, followed by the quantitative analysis of the resulting gaseous products (CO₂, H₂O, N₂, etc.). The percentage of each element is then calculated and compared with the theoretical values derived from the proposed chemical formula.

For this compound, with a presumed molecular formula of C₇H₇BrN₂O₂, the theoretical elemental composition can be calculated. As of this writing, specific experimental data from the elemental analysis of this compound is not available in peer-reviewed literature. However, the expected theoretical percentages are presented in the table below.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 7 | 84.07 | 36.39 |

| Hydrogen | H | 1.01 | 7 | 7.07 | 3.06 |

| Bromine | Br | 79.90 | 1 | 79.90 | 34.59 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 12.13 |

| Oxygen | O | 16.00 | 2 | 32.00 | 13.85 |

| Total | | | | 231.06 | 100.00 |

In a research context, should this compound be synthesized, the experimental values obtained from an elemental analyzer would be expected to be in close agreement with these theoretical percentages, typically within a ±0.4% deviation, to confirm the successful synthesis and purity of the compound.

Addressing Spectroscopic Data Discrepancies and Polymorphism

The characterization of a chemical compound relies on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While these methods are powerful, discrepancies in the obtained data can arise, sometimes pointing to interesting chemical phenomena such as polymorphism.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. sigmaaldrich.com These different crystalline forms are known as polymorphs and can exhibit different physical properties, such as melting point, solubility, and spectroscopic signatures, despite having the same chemical composition. sigmaaldrich.com The phenomenon of polymorphism is particularly relevant for nitroaniline derivatives. For instance, studies on 2-methyl-6-nitroaniline (B18888) have revealed the existence of at least two polymorphs, which can be selectively crystallized depending on the solvent and temperature conditions. sigmaaldrich.com These polymorphs exhibit differences in their crystal packing and intermolecular interactions, which can be observed through techniques like X-ray diffraction. sigmaaldrich.com

Discrepancies in spectroscopic data for a given sample of this compound could, therefore, be an indication of the presence of different polymorphs. For example, solid-state IR spectroscopy might show shifts in the vibrational frequencies of the N-H, N-O, or C-Br bonds depending on the crystalline form. Similarly, solid-state NMR could reveal different chemical shifts for the carbon and nitrogen atoms in the molecule.

It is also important to consider that impurities or residual solvents from the synthesis process can lead to apparent discrepancies in spectroscopic data. Therefore, a combination of analytical techniques is essential for a thorough characterization. While no specific instances of polymorphism or spectroscopic data discrepancies are documented for this compound itself, the known behavior of related nitroanilines suggests that these are important considerations for any future research on this compound. sigmaaldrich.com

Computational Chemistry and Theoretical Investigations of 4 Bromo N Methyl 3 Nitroaniline

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and understanding its electronic properties. Methods like Density Functional Theory (DFT) are employed to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule.

While specific data for 4-bromo-N-methyl-3-nitroaniline is not available, the table below presents typical geometric parameters that would be calculated for such a molecule, based on studies of similar compounds.

Table 1: Predicted Molecular Geometry Parameters for a Nitroaniline Derivative

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N (amino) | ~1.38 Å |

| C-N (nitro) | ~1.47 Å | |

| C-Br | ~1.90 Å | |

| N-O (nitro) | ~1.23 Å | |

| Bond Angle | O-N-O (nitro) | ~124° |

| C-C-N (amino) | ~121° | |

| C-C-Br | ~120° | |

| Dihedral Angle | C-C-N-C (amino) | Variable (dependent on steric hindrance) |

Note: These values are illustrative and based on general findings for substituted nitroanilines.

Frontier Molecular Orbital Theory (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. researchgate.netresearchgate.net It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. nih.gov The energies of the HOMO and LUMO are also related to the ionization potential (the energy required to remove an electron) and the electron affinity (the energy released when an electron is added), respectively. researchgate.net

For nitroaniline derivatives, the HOMO is typically localized over the electron-donating amino group and the benzene (B151609) ring, while the LUMO is concentrated around the electron-withdrawing nitro group. This distribution indicates that the amino group is the likely site for electrophilic attack, while the nitro group is susceptible to nucleophilic attack.

Table 2: Representative Frontier Molecular Orbital Data for a Substituted Nitroaniline

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -2.0 to -3.0 |

| HOMO-LUMO Gap | 3.5 to 4.5 |

Note: These values are typical ranges observed for similar aromatic nitro compounds and serve as an illustrative example.

Electrostatic Potential (MESP) Mapping for Charge Distribution Analysis

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov The MESP map displays regions of negative and positive electrostatic potential on the electron density surface of the molecule.

In an MESP map, areas of negative potential (typically colored red or yellow) are electron-rich and are prone to electrophilic attack. Conversely, regions of positive potential (usually colored blue) are electron-deficient and are susceptible to nucleophilic attack.

For a molecule like this compound, the MESP would show a high negative potential around the oxygen atoms of the nitro group, making them strong sites for electrophilic interaction. The area around the amino group's nitrogen and the aromatic ring would also exhibit some negative potential. In contrast, the hydrogen atoms of the methyl and amino groups, as well as the region around the bromine atom, would likely show a positive electrostatic potential.

Prediction of Spectroscopic Parameters

Computational methods can also predict various spectroscopic properties of a molecule, such as its infrared (IR), Raman, and UV-Visible spectra. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. researchgate.net

Similarly, Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of a molecule. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are often related to charge transfer within the molecule, typically from the HOMO to the LUMO. scispace.com For many nitroaniline derivatives, this corresponds to an intramolecular charge transfer from the electron-donating amino group to the electron-withdrawing nitro group.

Table 3: Illustrative Predicted Spectroscopic Data for a Nitroaniline Derivative

| Spectroscopic Technique | Predicted Parameter | Value |

| IR Spectroscopy | N-H Stretch (amino) | ~3400-3500 cm⁻¹ |

| N-O Stretch (nitro) | ~1500-1550 cm⁻¹ (asymmetric) | |

| ~1300-1350 cm⁻¹ (symmetric) | ||

| C-Br Stretch | ~550-650 cm⁻¹ | |

| UV-Vis Spectroscopy | λmax | ~350-400 nm |

Note: These are characteristic ranges for similar compounds and serve as a predictive illustration.

Synthesis and Reactivity of 4 Bromo N Methyl 3 Nitroaniline Derivatives and Analogues

Design and Synthesis of Substituted 4-Bromo-N-methyl-3-nitroaniline Analogues

The design of analogues based on the 4-bromo-3-nitroaniline (B1268468) core often involves modifying the amine functionality or substituting the bromine atom to introduce new chemical properties. Synthetic strategies are tailored to the specific analogue being targeted, frequently employing protection-deprotection schemes and cross-coupling reactions.

A common precursor for these syntheses is 4-bromo-3-nitroaniline. The secondary amine in the target compound, this compound, is typically introduced via N-alkylation. The synthesis of related N-substituted analogues often begins with the protection of the primary amine to control reactivity in subsequent steps. For instance, the reaction of 4-bromo-3-nitroaniline with di-tert-butyl dicarbonate (B1257347) in the presence of triethylamine (B128534) (Et3N) and 4-dimethylaminopyridine (B28879) (DMAP) yields the Boc-protected carbamate, tert-butyl 4-bromo-3-nitrophenylcarbamate. rsc.org This protecting group can be removed later to allow for further functionalization of the amine.

Another strategy involves the direct formation of imines, which serve as versatile intermediates. For example, reacting 4-bromo-2-methylaniline (B145978) with various thiophene (B33073) carbaldehydes in the presence of an acid catalyst produces Schiff bases. nih.gov These imine analogues can then undergo further modification, such as palladium-catalyzed Suzuki cross-coupling reactions. In these reactions, the bromine atom on the aniline (B41778) ring or another part of the molecule is replaced with various aryl or heteroaryl groups by reacting the bromo-intermediate with a corresponding boronic acid. nih.govresearchgate.net This method allows for the introduction of a wide range of substituents, enabling the systematic exploration of structure-activity relationships.

The following table summarizes the synthesis of several analogues starting from substituted bromo-anilines, illustrating the common reagents and conditions employed.

| Starting Material | Reagent(s) | Product | Yield |

| 4-bromo-3-nitroaniline | Di-tert-butyl dicarbonate, Et3N, DMAP | tert-Butyl 4-bromo-3-nitrophenylcarbamate | 67% rsc.org |

| 4-bromo-3-nitroaniline | Benzaldehyde, Dibutyl tin dichloride, Phenylsilane | N-benzyl-4-bromo-3-nitroaniline | - |

| 4-bromo-2-methylaniline | 4-bromothiophene-2-carbaldehyde, Acetic acid | (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline | 95% nih.gov |

| 4-bromo-2-methylaniline | 3-bromothiophene-2-carbaldehyde, Acetic acid | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | 94% nih.gov |

This table presents a selection of synthetic methods for creating analogues related to this compound, showcasing different strategies for N-substitution and ring functionalization.

Comparative Analysis of Substituent Effects on Reactivity and Selectivity

The reactivity and regioselectivity of the this compound scaffold are dictated by the electronic interplay of its substituents: the N-methylamino group, the nitro group, and the bromine atom.

N-Methylamino Group (-NHCH₃): This is an activating group. The lone pair of electrons on the nitrogen atom can be delocalized into the benzene (B151609) ring, increasing its electron density. wikipedia.org This makes the ring more susceptible to electrophilic aromatic substitution. It is an ortho, para-director.

Nitro Group (-NO₂): This is a strongly deactivating group due to its powerful electron-withdrawing nature (both by induction and resonance). It makes the aromatic ring significantly less reactive towards electrophiles. libretexts.org The nitro group is a meta-director. libretexts.org

Bromine Atom (-Br): Halogens are a unique class of substituents. They are deactivating due to their electron-withdrawing inductive effect but are ortho, para-directing because their lone pairs can participate in resonance stabilization of the intermediates formed during electrophilic attack at these positions. libretexts.org

In this compound, the positions on the ring are influenced by these competing effects. The position ortho to the -NHCH₃ group (C6) and para to it (C2, already occupied) are activated. The positions meta to the -NO₂ group (C5) are the least deactivated by it. The bromine at C4 further influences the ring's reactivity, particularly in nucleophilic aromatic substitution or cross-coupling reactions where it acts as a leaving group.

Studies on related systems provide insight into these effects. For instance, in the Suzuki coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, the bromine on the aniline ring is preferentially substituted over a bromine on the thiophene ring, indicating it is the more reactive site under those conditions. nih.gov Furthermore, computational studies using Density Functional Theory (DFT) on various synthesized analogues have quantified how different substituents impact the molecule's electronic properties. The energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is used as an indicator of reactivity; a smaller gap generally implies higher reactivity. nih.gov

The following table summarizes the directing effects of common substituents relevant to the this compound system in the context of electrophilic aromatic substitution.

| Substituent | Type | Reactivity Effect | Directing Effect |

| -NHCH₃ (Amine) | Activating | Increases ring reactivity | Ortho, Para wikipedia.orglibretexts.org |

| -NO₂ (Nitro) | Deactivating | Decreases ring reactivity | Meta libretexts.org |

| -Br (Halogen) | Deactivating | Decreases ring reactivity | Ortho, Para libretexts.org |

| -CH₃ (Alkyl) | Activating | Increases ring reactivity | Ortho, Para libretexts.org |

This table outlines the general effects of key functional groups on the reactivity and selectivity of an aromatic ring during electrophilic substitution, which are applicable to understanding the behavior of this compound derivatives.

Development of Novel Heterocyclic Systems Incorporating the this compound Moiety

The functional group arrangement in this compound makes it a valuable precursor for synthesizing fused heterocyclic systems. The presence of a nitro group and an adjacent amine (or a group that can be converted to an amine) is a classic structural motif for building heterocycles like indoles and benzimidazoles.

One established route to nitrogen-containing heterocycles is the Bartoli indole (B1671886) synthesis, which utilizes the reaction of nitroarenes with vinyl Grignard reagents. rsc.org A more direct method, the Mąkosza reaction, allows for the one-step synthesis of 4- and 6-nitroindoles from the reaction of m-nitroaniline with enolizable ketones in the presence of a strong base. researchgate.net This reaction proceeds through the nucleophilic substitution of a hydrogen atom on the nitroaniline ring, followed by an intramolecular condensation to form the indole ring system. This demonstrates how the 3-nitroaniline (B104315) core, a key feature of the target compound, can be directly cyclized. researchgate.net

Furthermore, the general reactivity of nitro-aromatic compounds can be harnessed to form diverse heterocyclic structures. Nitroalkenes, for example, are highly versatile intermediates in the synthesis of three- to five-membered O, N, and S-heterocycles through reactions like Michael additions and cycloadditions. rsc.org The nitro group in the this compound scaffold can be reduced to an amino group, creating a 1,2-diamine derivative (after substitution of the bromine). This diamine is a classic precursor for heterocycles such as benzimidazoles.

The following table provides examples of heterocyclic systems synthesized from precursors containing the nitroaniline motif.

| Precursor | Reagents/Reaction Type | Heterocyclic Product |

| m-Nitroaniline | Ketone, t-BuOK (Mąkosza Reaction) | 4- and 6-Nitroindoles researchgate.net |

| 3-Bromo-4-nitropyridine (B1272033) | Amines (Nucleophilic Substitution) | Substituted Aminopyridines (with nitro-group migration) clockss.org |

| Nitroalkenes | Various (e.g., Michael Addition, Cycloaddition) | Various O, N, S-Heterocycles rsc.org |

This table illustrates synthetic pathways where nitroaniline-type structures are used as key building blocks for the construction of various heterocyclic rings.

Advanced Research Applications of 4 Bromo N Methyl 3 Nitroaniline in Organic Synthesis and Materials Science

Role as a Precursor in the Synthesis of Complex Organic Molecules

The molecular architecture of 4-bromo-N-methyl-3-nitroaniline makes it an exceptionally useful precursor for constructing complex organic molecules. Its utility stems from the distinct reactivity of its three functional groups: the bromo substituent, the nitro group, and the N-methylamino group.

The carbon-bromine bond is a key feature, providing a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Notably, it is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are cornerstones of modern organic synthesis, allowing for the precise and efficient assembly of complex molecular scaffolds. For instance, a Suzuki coupling reaction could be used to attach various aryl or vinyl groups at the 4-position, significantly increasing molecular complexity nih.gov.

The nitro group is a versatile functional group that can be readily transformed into other functionalities. Its reduction under standard catalytic hydrogenation conditions (e.g., using H₂ gas with a palladium catalyst) or with chemical reducing agents yields an amino group. This creates a diamino-benzene derivative, a common building block for heterocyclic compounds, polymers, and other functional materials.

The N-methylamino group can also be involved in various chemical transformations. For example, it can be acylated or alkylated. The presence of this secondary amine, as opposed to a primary amine found in compounds like 4-bromo-3-nitroaniline (B1268468), influences the electronic properties and reactivity of the aromatic ring rsc.org.

Research has demonstrated the use of similar bromo-nitroaniline compounds in multi-step syntheses. For example, 4-bromo-3-nitroaniline is a documented starting material for the synthesis of amino-substituted indoles via the Bartoli reaction rsc.org. Similarly, 4-bromo-2-nitroaniline (B116644) has been used as a key intermediate in the synthesis of the historic pigment Tyrian purple (6,6′-dibromoindigo) mdpi.comnih.gov. These established synthetic routes highlight the potential of this compound to serve as a versatile precursor for a diverse range of complex target molecules, including pharmaceuticals and natural products.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Product Class |

|---|---|---|

| Bromo | Suzuki Coupling | Bi-aryl compounds |

| Bromo | Heck Coupling | Substituted styrenes |

| Bromo | Sonogashira Coupling | Aryl alkynes |

| Nitro | Catalytic Hydrogenation | Benzene-1,2-diamine derivatives |

Integration into Novel Dyes and Pigments: Structure-Property Relationships

Aniline (B41778) derivatives are fundamental components in the dye industry, forming the basis for a vast array of chromophores, particularly azo dyes chemimpex.comwikipedia.org. The structure of this compound incorporates key features that make it a promising candidate for the development of new dyes and pigments. The electronic interplay between the electron-donating N-methylamino group and the electron-withdrawing nitro group creates a "push-pull" system, which is a classic design strategy for organic chromophores.

This intramolecular charge transfer character is expected to cause a significant bathochromic (red) shift in the molecule's absorption spectrum, leading to intense coloration. The specific color of dyes derived from this compound would be influenced by the precise substitution pattern. The bromine atom further modifies the electronic properties and can enhance properties like lightfastness or provide a site for further functionalization to fine-tune the color and other characteristics.

The synthesis of azo dyes from this compound would typically involve the reduction of the nitro group to an amine, followed by diazotization and coupling with a suitable coupling component (e.g., a phenol (B47542) or another aniline derivative). The final color of the dye is highly dependent on the electronic nature of this coupling partner.

Table 2: Influence of Substituents on Chromophore Properties

| Substituent Group | Position | Electronic Effect | Expected Impact on Color |

|---|---|---|---|

| N-methylamino | 1 | Electron-donating (Auxochrome) | Deepens color (bathochromic shift) |

| Nitro | 3 | Electron-withdrawing (Chromophore) | Enhances color intensity |

The structure-property relationship in this context is clear: modifying the substituents on the aniline ring allows for precise control over the absorption wavelength and, consequently, the perceived color of the resulting dye researchgate.net.

Exploration in Advanced Polymeric Materials and Resins

The synthesis of advanced polymers and resins often relies on bifunctional or polyfunctional monomers that can be linked together to form long chains. Aniline and its derivatives are important precursors in the polymer industry, most notably in the production of polyurethanes via intermediates like methylenedianiline wikipedia.org.

This compound presents several avenues for incorporation into polymeric structures.

Post-polymerization Functionalization: The reactive bromo- group can be used to graft the molecule onto existing polymer backbones that have been functionalized with appropriate coupling partners (e.g., boronic esters for Suzuki coupling).

Monomer Synthesis: The nitro group can be reduced to a primary amine. The resulting 4-bromo-N¹-methylbenzene-1,3-diamine would be a bifunctional monomer with two distinct amine functionalities. This monomer could be used in condensation polymerization with diacyl chlorides to form polyamides or with diisocyanates to form polyureas. The presence of the bromine atom would impart flame-retardant properties to the resulting polymer.

Electropolymerization: Aniline derivatives can be polymerized electrochemically to form conductive polymers. The specific substituents on this compound would influence the electronic properties, conductivity, and processability of the resulting polymer.

The unique combination of functional groups allows for the design of specialty polymers with tailored properties, such as enhanced thermal stability, flame retardancy, or specific optical properties, leveraging the foundation that related compounds like 4-methyl-3-nitroaniline (B15663) provide in the development of new materials chemimpex.com.

Utility in Investigating Reaction Mechanisms and Catalytic Processes

Substituted nitroanilines are frequently used as model substrates in catalysis research to probe the efficiency and mechanisms of new catalysts researchgate.net. The reduction of the nitro group is a common benchmark reaction, often studied using techniques like UV-Vis spectroscopy to monitor the reaction kinetics.

This compound is an excellent candidate for such studies for several reasons:

Multiple Reaction Sites: The molecule contains both a reducible nitro group and a C-Br bond susceptible to cross-coupling. This allows for the study of catalyst selectivity. For example, a catalyst could be evaluated for its ability to selectively reduce the nitro group without affecting the C-Br bond, or vice-versa.

Electronic and Steric Effects: The electronic effects of the bromo and N-methylamino groups, as well as the steric hindrance they provide, can be used to probe the sensitivity of a catalytic system to these parameters.

Mechanistic Probes: By comparing the reaction rates and product distributions with those of simpler analogues (e.g., 3-nitroaniline (B104315), 4-bromoaniline), researchers can gain insight into the reaction mechanism. A study on the Suzuki coupling of a thiophene-containing Schiff base derived from 4-bromo-2-methylaniline (B145978) utilized computational studies to explore the reaction's structural and reactivity characteristics, demonstrating the utility of such molecules in detailed mechanistic investigations nih.gov.

Therefore, this compound can serve as a valuable tool for developing and understanding novel catalytic systems for important organic transformations like hydrogenation and cross-coupling reactions nih.govnih.gov.

Investigation of Interactions with Biological Targets for Chemical Probe Development

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins or nucleic acids, to study their function. The development of these probes often involves the synthesis of a library of related compounds to establish structure-activity relationships (SAR).

This compound provides a versatile scaffold for the development of chemical probes. The bromine atom is particularly useful as it allows for the late-stage diversification of the molecule's structure using robust cross-coupling reactions nih.gov. This enables the rapid synthesis of a wide range of analogues where the bromo-substituent is replaced by different chemical groups to probe the binding pocket of a biological target.

Aniline derivatives are present in many biologically active compounds and pharmaceuticals chemimpex.comresearchgate.net. For instance, substituted benzimidazoles, which can be synthesized from nitroaniline precursors, have been investigated as topoisomerase I inhibitors mdpi.com. Schiff bases derived from anilines are also known to exhibit a broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties nih.gov.

By using this compound as a starting point, medicinal chemists can systematically modify the molecule to optimize its interaction with a target of interest. The nitro group could be reduced and derivatized, and the N-methyl group could be varied to explore how these changes affect binding affinity and selectivity. This makes the compound a valuable starting point for fragment-based drug discovery and the development of new tools for chemical biology research.

Future Research Directions and Emerging Trends for 4 Bromo N Methyl 3 Nitroaniline

Green Chemistry Approaches to Synthesis and Transformation

The principles of green chemistry are increasingly integral to modern organic synthesis, aiming to reduce waste, minimize energy consumption, and avoid hazardous substances. Future research on 4-bromo-N-methyl-3-nitroaniline will likely focus on developing more sustainable synthetic and transformation protocols.

Key Research Thrusts:

Solvent-Free and Aqueous Synthesis: A significant trend is the move away from volatile organic solvents. Research has demonstrated the successful bromination of aromatic compounds like 4-nitroaniline in an aqueous acidic medium using bromide–bromate salts. This approach allows for simple product purification by filtration and the potential for recycling the aqueous filtrate, drastically reducing organic waste. rsc.org Similarly, recyclable systems like an aqueous CaBr2–Br2 reagent have been used for the instant bromination of various industrially important aromatic compounds, offering high yields and purity without the need for metal catalysts. rsc.org

Catalytic Systems: The use of heterogeneous catalysts and earth-abundant metals is a cornerstone of green chemistry. Protocols for the chemoselective hydrogenation of nitro compounds to anilines using supported gold nanoparticles have been established. nih.gov These catalysts show high selectivity for the nitro group, even in the presence of other reducible functional groups. nih.gov This methodology could be adapted for transformations of this compound.

In-Situ Reagent Generation: To enhance safety and efficiency, methods for the in-situ generation of hazardous reagents like bromine are being developed. Continuous flow protocols where Br2 is generated from the oxidation of HBr with NaOCl and immediately consumed in the bromination reaction represent a safer and more sustainable alternative to using molecular bromine directly. nih.gov

Interactive Table: Comparison of Bromination Methods

| Method | Reagent/Catalyst | Solvent | Key Advantages |

| Traditional Bromination | Molecular Bromine (Br2) | Chlorinated Solvents | Well-established |

| Green Alternative 1 | NaBr/NaBrO3 | Water | Solvent-free, recyclable filtrate |

| Green Alternative 2 | CaBr2–Br2 system | Water | Fast, catalyst-free, recyclable reagent |

| Green Alternative 3 | In-situ generation (HBr/NaOCl) | Various/Flow | Enhanced safety, reduced handling of hazardous Br2 |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize reaction conditions, improve yield, and ensure safety, a deep understanding of reaction kinetics and mechanisms is essential. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through real-time measurements of critical parameters. mt.comwikipedia.org Future work on the synthesis of this compound would benefit immensely from the integration of such advanced monitoring tools.

Applicable PAT Tools:

In-situ Spectroscopy: Techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy, often using fiber-optic probes, allow for the continuous monitoring of reactant consumption and product formation directly within the reaction vessel. jascoinc.comyoutube.com This eliminates the need for manual sampling and provides immediate insight into the reaction's progress.

Mass Spectrometry: Advanced methods such as Extractive Electrospray Ionization-Tandem Mass Spectrometry (EESI-MS) are powerful tools for the real-time analysis of chemical reactions. scispace.comresearchgate.netnih.gov EESI-MS can detect reactants, intermediates, and byproducts directly from the reaction mixture without sample pretreatment, offering a detailed mechanistic snapshot as the reaction unfolds. scispace.comresearchgate.netnih.gov

Integrated Systems: For multi-step syntheses, which could be involved in producing this compound, a suite of complementary PAT tools can be integrated. A combination of NMR, UV/Vis, IR, and UHPLC can provide comprehensive real-time data at multiple points along a synthetic pathway, enabling a holistic understanding and control of the entire process.

Computational Design of Novel Derivatives with Tailored Properties

In silico methods, including computer-aided drug design (CADD) and machine learning, have become indispensable for accelerating the discovery of new molecules with specific functions. nih.govmdpi.comnih.gov By computationally modeling derivatives of this compound, researchers can predict their properties and prioritize the synthesis of the most promising candidates, saving significant time and resources.

Computational Design Workflow:

Library Generation: A virtual library of derivatives can be created by systematically modifying the core structure of this compound with different functional groups.

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate molecular structures with biological activity or physical properties. nih.govresearchgate.netmdpi.com These models use calculated molecular descriptors to predict the properties of the designed derivatives. For instance, models have been successfully used to predict the metabolic fate of substituted anilines. nih.gov

Molecular Docking: If a biological target is known (e.g., a specific enzyme or receptor), molecular docking can be used to predict the binding affinity and orientation of the designed molecules within the target's active site. nih.gov

ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the virtual compounds can be predicted to filter out candidates with poor pharmacokinetic profiles early in the design process.

This computational approach allows for the rational design of derivatives with potentially enhanced biological activity, improved selectivity, or other tailored electronic or physical properties.

Exploration of Nonlinear Optical (NLO) Properties in Related Analogs

Molecules that possess both an electron-donating group and an electron-accepting group connected by a π-conjugated system can exhibit significant nonlinear optical (NLO) properties. These materials are crucial for applications in optoelectronics, including frequency conversion and optical switching. The structure of this compound, featuring a methylamino donor and a nitro acceptor on a benzene (B151609) ring, makes its analogs prime candidates for NLO materials.

Key Factors Influencing NLO Properties:

Push-Pull System: The intramolecular charge transfer from the amino group (donor) to the nitro group (acceptor) is a key determinant of NLO response in nitroaniline-type molecules. jchps.comresearchgate.net

Effect of Bromine: Research has shown that the introduction of a bromine atom can significantly enhance the second-harmonic generation (SHG) efficiency of nitroaniline derivatives. ripublication.com For example, single crystals of 4-bromo-2-nitroaniline (B116644) were found to have an SHG efficiency 1.2 times that of the standard NLO material urea (B33335). ripublication.com

Crystal Symmetry: Second-harmonic generation is a second-order NLO process that is only possible in materials that crystallize in a non-centrosymmetric space group. wikipedia.org While p-nitroaniline itself crystallizes centrosymmetrically and has no SHG signal, the introduction of substituents or the use of host-guest chemistry can disrupt this symmetry and "switch on" a strong NLO response. rsc.orgdtic.mil

Future research will likely involve the synthesis of this compound and its analogs, followed by crystal growth and characterization of their NLO properties using techniques like the Kurtz-Perry powder method to measure SHG efficiency. jchps.comripublication.com Theoretical calculations using Density Functional Theory (DFT) can also be employed to predict the hyperpolarizability of these molecules and guide the design of new, highly active NLO materials. researchgate.netnih.gov

Q & A

Q. Key considerations :

- Monitor reaction progress via TLC or HPLC to prevent side reactions.

- Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) to ensure high purity (>95%) .

Advanced: How does the electron-withdrawing nitro group at the 3-position influence the regioselectivity of nucleophilic substitution reactions in this compound?

Answer:

The nitro group at the 3-position deactivates the aromatic ring via its strong electron-withdrawing effect, directing electrophiles to the para position relative to itself (i.e., the 4-bromo site). This enhances the reactivity of the bromo group in nucleophilic aromatic substitution (SNAr) due to:

- Activation of the Leaving Group : The nitro group stabilizes the transition state through resonance withdrawal, lowering the energy barrier for bromide displacement .

- Regioselectivity in Cross-Coupling : In Suzuki-Miyaura couplings, the bromo group reacts preferentially over the nitro group. Use Pd(PPh₃)₄ as a catalyst and optimize base (e.g., K₂CO₃) to achieve >80% coupling efficiency .

Experimental Tip : Confirm regioselectivity via NOESY NMR or X-ray crystallography to rule out competing meta substitution .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

Answer:

Primary Techniques :

- ¹H NMR : Look for a singlet at δ 2.9–3.1 ppm (N–CH₃) and aromatic protons split into distinct doublets (δ 7.2–8.5 ppm) due to nitro and bromo substituents .

- ¹³C NMR : Peaks at δ 125–135 ppm (C-Br), δ 150 ppm (C-NO₂), and δ 38 ppm (N–CH₃) .

- MS (EI) : Molecular ion [M⁺] at m/z 245 (C₇H₆BrN₂O₂) with fragmentation peaks at m/z 198 (loss of NO₂) and m/z 119 (aromatic ring cleavage) .

Validation : Cross-reference with IR (stretching at 1520 cm⁻¹ for NO₂ and 560 cm⁻¹ for C–Br) .

Advanced: In cross-coupling reactions, how does the presence of both bromo and nitro substituents affect the catalytic efficiency of palladium complexes with this compound?

Answer:

The nitro group can act as a poison for Pd catalysts by coordinating to the metal center, reducing turnover. Mitigation strategies include:

Q. Resolution :

Purify via column chromatography (silica gel, hexane/EtOAc gradient).

Perform DSC analysis to confirm thermal behavior.

Compare with literature values from peer-reviewed sources (e.g., CAS Common Chemistry) .

Advanced: What strategies can mitigate dehalogenation side reactions during functionalization of the bromo group in this compound?

Answer:

Dehalogenation often occurs under basic or reducing conditions. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.